2-(Trifluoromethoxy)pyrazine-6-aceticacid
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Overview
Description
The trifluoromethoxy group, known for its electron-withdrawing properties, imparts significant stability and hydrophobicity to the molecule . This compound is part of the broader class of trifluoromethoxypyrazines, which are valued in medicinal chemistry and material sciences for their unique characteristics .
Preparation Methods
The synthesis of 2-(Trifluoromethoxy)pyrazine-6-aceticacid involves several steps, typically starting with the preparation of 2-chloro-5-trifluoromethoxypyrazine. This intermediate can be synthesized through chlorination and fluorination reactions . The subsequent steps often involve coupling reactions such as Buchwald-Hartwig amination, Kumada-Corriu, Suzuki, and Sonogashira coupling reactions . These methods are efficient and scalable, making them suitable for industrial production.
Chemical Reactions Analysis
2-(Trifluoromethoxy)pyrazine-6-aceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include antimony trifluoride for fluorination and various catalysts for coupling reactions . The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
2-(Trifluoromethoxy)pyrazine-6-aceticacid has several applications in scientific research:
Biology: The compound’s stability and hydrophobicity make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)pyrazine-6-aceticacid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(Trifluoromethoxy)pyrazine-6-aceticacid can be compared with other trifluoromethoxy-substituted compounds, such as:
2-chloro-5-trifluoromethoxypyrazine: An intermediate in the synthesis of this compound.
Trifluoromethyl ethers: These compounds share similar properties but differ in their specific chemical structures and applications.
The uniqueness of this compound lies in its specific combination of the trifluoromethoxy group with the pyrazine ring, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C7H5F3N2O3 |
---|---|
Molecular Weight |
222.12 g/mol |
IUPAC Name |
2-[6-(trifluoromethoxy)pyrazin-2-yl]acetic acid |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)15-5-3-11-2-4(12-5)1-6(13)14/h2-3H,1H2,(H,13,14) |
InChI Key |
HIUGMOWHOKMQSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)OC(F)(F)F)CC(=O)O |
Origin of Product |
United States |
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